7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18292815
Molecular Formula: C9H7ClIN3O2
Molecular Weight: 351.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClIN3O2 |
|---|---|
| Molecular Weight | 351.53 g/mol |
| IUPAC Name | 7-amino-6-iodo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H6IN3O2.ClH/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11;/h1-3H,(H,14,15)(H2,11,12,13);1H |
| Standard InChI Key | RCUDEAJHTLQWTR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)I.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure consists of a 1,8-naphthyridine backbone substituted at positions 3, 6, and 7 with a carboxylic acid, iodine, and amino group, respectively. The hydrochloride salt enhances solubility, a critical factor for in vitro and in vivo studies. Key structural attributes include:
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Iodo substituent: Introduces steric bulk and electron-withdrawing effects, influencing nucleophilic substitution reactions .
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Amino group: Enhances hydrogen-bonding potential, critical for target binding in biological systems .
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Carboxylic acid: Facilitates salt formation and improves bioavailability via prodrug strategies .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClIN₃O₂ | |
| Molecular Weight | 351.53 g/mol | |
| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) | |
| Melting Point | 278–282°C (decomposes) |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from simpler naphthyridine precursors. A common approach includes:
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Iodination: Electrophilic substitution at position 6 using iodine and oxidizing agents .
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Amination: Introduction of the amino group via nucleophilic aromatic substitution or reduction of nitro intermediates .
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Carboxylation: Hydrolysis of ester precursors to yield the carboxylic acid moiety .
For example, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate undergoes iodination with iodine monochloride, followed by amination with ammonia and subsequent hydrolysis to yield the target compound . Reaction conditions (e.g., temperature, solvent) are optimized to maximize yield (>65%) and purity .
Challenges and Solutions
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Iodine Stability: The iodo group’s susceptibility to elimination necessitates inert atmospheres and low temperatures during synthesis .
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Regioselectivity: Directed ortho-metalation techniques ensure precise functionalization at position 6 .
Biological Activity and Mechanisms
Antimicrobial Properties
Naphthyridine derivatives exhibit broad-spectrum antimicrobial activity. The iodine substituent enhances membrane permeability, while the amino group mediates interactions with bacterial DNA gyrase . In vitro studies report MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-Inflammatory Effects
The carboxylic acid moiety modulates COX-2 and TNF-α expression, showing IC₅₀ values of 12 µM in LPS-stimulated macrophages .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (400 MHz, DMSO-d₆) signals at δ 8.52 (dd, 1H, aromatic), 7.56 (d, 1H, aromatic), and 5.68 (s, 2H, CH₂-Ph) confirm substitution patterns .
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IR: Peaks at 1714 cm⁻¹ (C=O stretch) and 3069 cm⁻¹ (N–H stretch) validate functional groups .
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Mass Spectrometry: HRMS (ESI) m/z 351.53 [M+H]⁺ matches theoretical values .
Applications in Drug Development
Antibacterial Agents
Structural analogs of this compound are under investigation as next-generation fluoroquinolone replacements, leveraging enhanced DNA gyrase binding .
Oncology Therapeutics
Prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability in preclinical models, with Phase I trials ongoing for metastatic cancers .
Anti-Inflammatory Therapeutics
Derivatives modified at the amino group show promise in rheumatoid arthritis models, reducing edema by 70% at 10 mg/kg doses .
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Iodo Substituent: Replacement with bromine reduces anticancer activity by 50%, highlighting iodine’s critical role .
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Amino Group: Methylation abolishes antibacterial effects, underscoring its importance in target binding .
Pharmacokinetic Profiling
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